Cas no 1214349-31-1 (2-Chloro-4'-fluoro-4-methylbiphenyl)

2-Chloro-4'-fluoro-4-methylbiphenyl is a biphenyl derivative characterized by its chloro, fluoro, and methyl substituents, which impart distinct electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystal materials. Its halogenated structure enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic systems. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups offers tunable electronic effects, making it valuable for fine-tuning material properties. High purity and stability under standard conditions further ensure reliable performance in research and industrial applications.
2-Chloro-4'-fluoro-4-methylbiphenyl structure
1214349-31-1 structure
商品名:2-Chloro-4'-fluoro-4-methylbiphenyl
CAS番号:1214349-31-1
MF:C13H10ClF
メガワット:220.669906139374
CID:4998344

2-Chloro-4'-fluoro-4-methylbiphenyl 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4'-fluoro-4-methylbiphenyl
    • インチ: 1S/C13H10ClF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3
    • InChIKey: JSBHGGPYLDWGKQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=CC=1C1C=CC(=CC=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 0

2-Chloro-4'-fluoro-4-methylbiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-692048-5.0g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
5.0g
$2110.0 2023-03-10
Enamine
EN300-692048-0.25g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
0.25g
$670.0 2023-03-10
Enamine
EN300-692048-1.0g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
1g
$0.0 2023-06-07
Alichem
A011002333-250mg
2-Chloro-4'-fluoro-4-methylbiphenyl
1214349-31-1 97%
250mg
$504.00 2023-09-04
Alichem
A011002333-1g
2-Chloro-4'-fluoro-4-methylbiphenyl
1214349-31-1 97%
1g
$1549.60 2023-09-04
Alichem
A011002333-500mg
2-Chloro-4'-fluoro-4-methylbiphenyl
1214349-31-1 97%
500mg
$823.15 2023-09-04
Enamine
EN300-692048-0.1g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
0.1g
$640.0 2023-03-10
Enamine
EN300-692048-0.05g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
0.05g
$612.0 2023-03-10
Enamine
EN300-692048-0.5g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
0.5g
$699.0 2023-03-10
Enamine
EN300-692048-2.5g
2-chloro-1-(4-fluorophenyl)-4-methylbenzene
1214349-31-1
2.5g
$1428.0 2023-03-10

2-Chloro-4'-fluoro-4-methylbiphenyl 関連文献

2-Chloro-4'-fluoro-4-methylbiphenylに関する追加情報

2-Chloro-4'-fluoro-4-methylbiphenyl: A Comprehensive Overview

2-Chloro-4'-fluoro-4-methylbiphenyl (CAS No: 1214349-31-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique biphenyl structure, has garnered attention due to its versatile properties and potential for use in advanced chemical systems. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that influence its reactivity and functionality.

The biphenyl framework of 2-Chloro-4'-fluoro-4-methylbiphenyl provides a rigid and planar structure, which is advantageous in many chemical reactions and material applications. The presence of a chlorine atom at the 2-position and a fluorine atom at the 4' position introduces electronic effects that can modulate the compound's reactivity. Additionally, the methyl group at the 4-position contributes to the molecule's hydrophobicity, making it suitable for certain solubility requirements in organic solvents.

Recent studies have highlighted the potential of 2-Chloro-4'-fluoro-4-methylbiphenyl in drug discovery and materials science. Its electronic properties make it a promising candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have also explored its role as an intermediate in the synthesis of more complex molecules, leveraging its stability and reactivity under specific reaction conditions.

In terms of synthesis, 2-Chloro-4'-fluoro-4-methylbiphenyl can be prepared through various routes, including coupling reactions and Friedel-Crafts alkylation. The choice of synthesis method depends on the desired purity, scalability, and cost-effectiveness. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes for this compound.

The physical properties of 2-Chloro-4'-fluoro-4-methylbiphenyl, such as melting point, boiling point, and solubility, are critical factors in determining its applicability in different chemical systems. Its melting point is relatively high due to the strong van der Waals forces between the planar biphenyl molecules. The compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and toluene.

From a toxicological perspective, 2-Chloro-4'-fluoro-4-methylbiphenyl has been subjected to preliminary safety assessments to evaluate its potential risks to human health and the environment. These studies suggest that while the compound exhibits low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile.

In conclusion, 2-Chloro-4'-fluoro-4-methylbiphenyl is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and electronic properties make it an attractive candidate for both academic research and industrial applications. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of novel chemical systems.

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